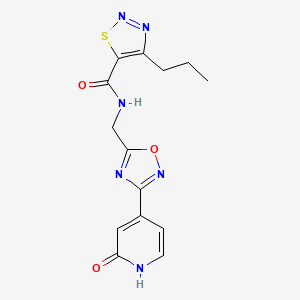

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 2-oxo-1,2-dihydropyridine moiety via a methyl group. The 1,2,3-thiadiazole ring is substituted with a propyl chain and a carboxamide group.

Propriétés

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3S/c1-2-3-9-12(24-20-18-9)14(22)16-7-11-17-13(19-23-11)8-4-5-15-10(21)6-8/h4-6H,2-3,7H2,1H3,(H,15,21)(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZBMXUFDOJZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dihydropyridine moiety

- Oxadiazole ring

- Thiadiazole group

These structural components contribute to its biological activity by enhancing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

Research indicates that compounds with an oxadiazole core exhibit notable antimicrobial properties. In studies involving various synthesized derivatives:

- Gram-positive bacteria : The compound showed superior activity against species such as Bacillus cereus and Staphylococcus aureus.

- Gram-negative bacteria : While the activity was generally lower compared to Gram-positive strains, some derivatives maintained moderate efficacy.

A comparative analysis of various oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against microbial strains .

Anticancer Activity

The anticancer potential of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide was evaluated using different cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

The results indicated:

- IC50 Values : The compound exhibited IC50 values in the range of 10.1 µM to 18.78 µM against HUH7 cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil .

These findings suggest that the compound's mechanism may involve inhibition of key enzymes involved in DNA synthesis and cell proliferation.

Case Studies

Several studies have synthesized derivatives based on the oxadiazole framework to explore their biological activities:

- Study by Ahsan et al. (2020) : Investigated disubstituted 1,3,4-oxadiazoles for their dual antimicrobial and anticancer properties. The study highlighted several compounds with promising activities against both bacterial strains and cancer cell lines .

- Research by Selvaraj et al. (2017) : Developed a series of 1,3,4-oxadiazole derivatives with significant inhibitory effects against various microbial species and cancer cell lines. The study emphasized structure-activity relationships that informed the design of more potent analogs .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20N6O3S |

| Molecular Weight | 364.44 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| IC50 (HUH7) | 10.1 µM |

| Mechanism | Inhibition of DNA synthesis enzymes |

Comparaison Avec Des Composés Similaires

Structural Analog from

A closely related compound, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide , shares the 1,2,3-thiadiazole-5-carboxamide backbone but differs in key regions (Table 1):

Table 1: Structural Comparison

Key Differences and Implications:

Core Heterocycle :

- The oxadiazole in the target compound is a bioisostere for esters or amides, offering metabolic stability and hydrogen-bonding capacity.

- The triazole in the analog may enhance metal coordination or π-π stacking interactions due to its nitrogen-rich structure.

The 5-oxo-triazole in the analog adds a keto group, which could participate in hydrogen bonding or tautomerism.

The 4-methyl group in the analog offers lower steric hindrance, possibly enhancing binding affinity to flat hydrophobic pockets. The cyclopropyl group in the analog introduces ring strain, which may enhance reactivity or target selectivity.

Hypothetical Analogs and Trends

While direct pharmacological data are unavailable in the provided evidence, structural trends suggest the following:

- The 2-oxo group in dihydropyridine may act as a hydrogen-bond acceptor, a feature absent in the analog’s furan system.

- Pharmacokinetic Properties: Propyl vs. Methyl: Longer alkyl chains (propyl) typically enhance metabolic stability but may reduce solubility. Cyclopropyl: Known to improve metabolic resistance by shielding adjacent functional groups from oxidative enzymes.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.